1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
Description
This compound features a spirocyclic framework combining a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a piperidine ring. The p-tolyl group (a methyl-substituted phenyl) at position 2 and the ethanone moiety at the piperidin-1'-yl position contribute to its structural complexity.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-7-9-18(10-8-16)20-15-21-19-5-3-4-6-22(19)28-23(26(21)24-20)11-13-25(14-12-23)17(2)27/h3-10,21H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHEIISCWJONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing literature and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H24N3O2
- Molecular Weight : 392.46 g/mol
- CAS Number : 899727-84-5
The structural complexity of this compound includes a spirocyclic framework which is often associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of piperidine and related spirocyclic compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : Similar compounds have shown effectiveness against various bacterial and fungal pathogens. The antimicrobial potential of this compound is hypothesized based on structural similarities to known antimicrobial agents.
Antitumor Activity
The antitumor potential of this compound has been explored in various studies:
- Mechanism : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : A study on related pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that our compound may exhibit similar activity.
Synthesis and Evaluation
The synthesis of this compound has been documented in literature focusing on diversity-oriented synthesis strategies. These methods allow for the generation of a library of compounds with varied biological activities.
In Vitro Studies
In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various tumor cell lines. The following table summarizes some key findings:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Frameworks
(a) Spirocyclic Derivatives
- 5-p-Tolyl-1,2,3,3a-tetrahydrobenzo[e]pyrrolo[2,1-b][1,3]oxazepin-10(5H)-one (): Shares a spirocyclic benzo-fused oxazepine system but replaces the pyrazolo-oxazine core with pyrrolo-oxazepine.
- 4-(Piperidin-1-yl)-4H-benzo[b]tetrazolo-[1,5-d][1,4]diazepin-5(6H)-one (): Features a tetrazolo-diazepinone core instead of pyrazolo-oxazine. Piperidine is directly attached to the diazepinone, offering distinct electronic properties due to the tetrazole ring’s electron-withdrawing nature.
(b) Pyrazolo and Triazole Derivatives
- 1-(2-Methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridin-3-yl)ethanone (): Contains a p-tolyl-substituted triazole linked to a pyridine-ethanone system. Lacks the spirocyclic architecture but shares the p-tolyl group, which may influence lipophilicity and receptor binding .
Substituent Variations
(a) Aryl Group Modifications
- 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone (): Structurally identical to the target compound except for the 4-ethoxyphenyl substituent instead of p-tolyl.
(b) Piperidine Modifications
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): Piperidine is linked to a tetrazole-ethanone system rather than a spirocyclic framework. These compounds emphasize the role of piperidine in enhancing bioavailability through basic nitrogen interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
